molecular formula C₄₀H₄₈D₆O₂ B1155080 rac 3'-Dehydrolutein-d6

rac 3'-Dehydrolutein-d6

Cat. No.: B1155080
M. Wt: 572.89
Attention: For research use only. Not for human or veterinary use.
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Description

rac 3'-Dehydrolutein-d6 is a deuterated isotopologue of 3'-dehydrolutein, a carotenoid derivative. Carotenoids are tetraterpenoid pigments with antioxidant properties, and deuterated forms like this compound are often used as internal standards in mass spectrometry-based analyses due to their isotopic stability. Structurally, this compound features a dehydration at the 3' position of the lutein backbone and incorporates six deuterium atoms, enhancing its utility in metabolic and pharmacokinetic studies.

Properties

Molecular Formula

C₄₀H₄₈D₆O₂

Molecular Weight

572.89

Synonyms

(3R,6’R)-3-Hydroxy-β,ε-caroten-3’-one-d6;  all-trans-3-Hydroxy-α-caroten-3’-one-d6;  3’-Oxolutein-d6;  Philosamiaxanthin-d6;  all-trans-Philosamiaxanthin-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural and functional differences between rac 3'-Dehydrolutein-d6 and similar compounds:

Compound IUPAC Name CAS No. Key Features Functional Notes
This compound Not explicitly defined in evidence; inferred as deuterated 3'-dehydrolutein N/A Deuterated at six positions; dehydration at 3' position. Likely used as a stable isotopic tracer for analytical studies. No direct data .
Anhydrolutein II (3R,6'R)-2',3'-Didehydro-β,ε-caroten-3-ol 25279-26-9 Didehydro structure at 2',3' positions; hydroxyl at 3-position. Purified biochemical; structural analog with distinct dehydration sites .
Anhydrolutein III (3R)-3',4'-Didehydro-β,β-caroten-3-ol N/A Didehydro structure at 3',4' positions; hydroxyl at 3-position. Highly purified; differs in conjugated double-bond positioning .
6'-Hydroxylutein (1S,4R)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-2,6,6-trimethylcyclohex-2-ene-1,4-diol N/A Hydroxyl group at 6' position; fully conjugated polyene chain. Weakly acidic; biomarker candidate in thyme. Solubility and reactivity differ .

Key Structural and Functional Differences:

Dehydration Sites: this compound is inferred to have a single dehydration at the 3' position, distinguishing it from Anhydrolutein II (2',3'-didehydro) and III (3',4'-didehydro) .

Deuterium Labeling :

  • This compound incorporates deuterium, enhancing its stability for analytical applications. This feature is absent in anhydroluteins and hydroxyluteins.

Biological Roles: Anhydroluteins and hydroxyluteins are natural carotenoids with antioxidant properties, whereas this compound is synthetically modified for research use.

Q & A

Q. How can researchers statistically differentiate between isotopic effects and biological variability in rac 3'-Dehydrolutein-d6 assays?

  • Methodological Answer : Apply mixed-effects models to partition variance between technical (isotopic) and biological factors. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) to quantify isotopic contributions .

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